molecular formula C18H19NOS2 B14705390 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione CAS No. 23619-09-2

4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione

Cat. No.: B14705390
CAS No.: 23619-09-2
M. Wt: 329.5 g/mol
InChI Key: KGNCBKVGLKGECJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione is a complex organic compound with a unique structure that includes a thiazolidinethione ring

Preparation Methods

The synthesis of 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione typically involves multi-step organic reactions. One common synthetic route includes the reaction of alpha-methylphenethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazolidinethione ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinethione ring, often using halogenated reagents to introduce new functional groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. The thiazolidinethione ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione include other thiazolidinethione derivatives and related heterocyclic compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, 4-Hydroxy-3-methoxybenzyl alcohol and 3-Amino-4-hydroxyphenethanolamine derivatives are structurally related but have distinct properties and applications .

Properties

CAS No.

23619-09-2

Molecular Formula

C18H19NOS2

Molecular Weight

329.5 g/mol

IUPAC Name

4-hydroxy-4-phenyl-3-(1-phenylpropan-2-yl)-1,3-thiazolidine-2-thione

InChI

InChI=1S/C18H19NOS2/c1-14(12-15-8-4-2-5-9-15)19-17(21)22-13-18(19,20)16-10-6-3-7-11-16/h2-11,14,20H,12-13H2,1H3

InChI Key

KGNCBKVGLKGECJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C(=S)SCC2(C3=CC=CC=C3)O

Origin of Product

United States

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